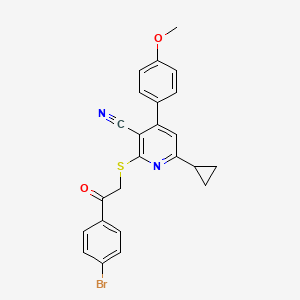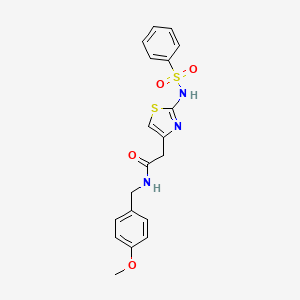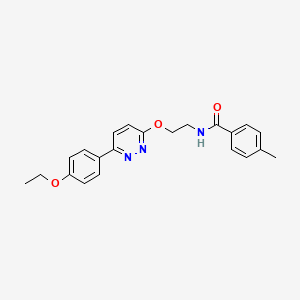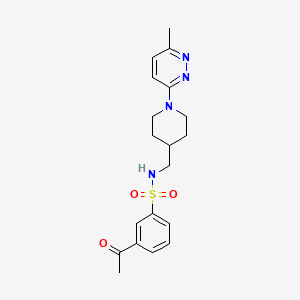![molecular formula C23H23N3O2 B2938092 4-methyl-6-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline CAS No. 2109187-90-6](/img/structure/B2938092.png)
4-methyl-6-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-6-[3-(pyridin-3-yloxy)-8-azabicyclo[321]octane-8-carbonyl]quinoline is a complex organic compound that features a quinoline core substituted with a pyridin-3-yloxy group and an 8-azabicyclo[321]octane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline typically involves multiple steps, starting from readily available precursors. One common approach involves the construction of the quinoline core followed by the introduction of the pyridin-3-yloxy group and the 8-azabicyclo[3.2.1]octane moiety. Key steps may include:
Formation of the Quinoline Core: This can be achieved through classical methods such as the Skraup synthesis or Friedländer synthesis.
Introduction of the Pyridin-3-yloxy Group: This step often involves nucleophilic substitution reactions where a pyridin-3-ol derivative reacts with an appropriate leaving group on the quinoline core.
Construction of the 8-azabicyclo[3.2.1]octane Moiety: This can be accomplished through cyclization reactions involving suitable precursors, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogenation catalysts, potentially reducing the quinoline core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridin-3-yloxy group or the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the compound.
Scientific Research Applications
4-methyl-6-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.
Materials Science: Its structural features may be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 4-methyl-6-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic structure and may have similar biological activities.
Quinoline derivatives: Compounds with a quinoline core often exhibit diverse biological activities and can be used in various applications.
Uniqueness
4-methyl-6-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline is unique due to its combination of a quinoline core with a pyridin-3-yloxy group and an 8-azabicyclo[3.2.1]octane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(4-methylquinolin-6-yl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-15-8-10-25-22-7-4-16(11-21(15)22)23(27)26-17-5-6-18(26)13-20(12-17)28-19-3-2-9-24-14-19/h2-4,7-11,14,17-18,20H,5-6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIVIFIJPOXEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)N3C4CCC3CC(C4)OC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2938009.png)
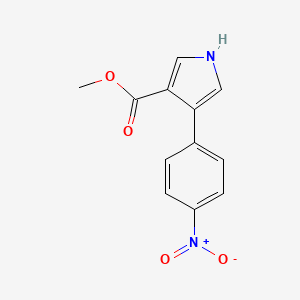

![N-(2-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2938015.png)
![(E)-4-(1,3-dioxoisoindolin-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2938016.png)
![1-(2-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2938021.png)
![N-(4-ethylphenyl)-2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2938022.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2938023.png)
![(E)-N-[(E)-2-phenylethenyl]sulfonyl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide](/img/structure/B2938024.png)
![6-chloro-2-methyl-N-[4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-yl]pyridine-3-carboxamide](/img/structure/B2938025.png)
